6-CHLORO-7-[(2,4-DIFLUOROPHENYL)METHOXY]-4-PROPYL-2H-CHROMEN-2-ONE
Overview
Description
6-Chloro-7-[(2,4-difluorophenyl)methoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromenone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-7-[(2,4-difluorophenyl)methoxy]-4-propyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromenone Core: The chromenone core can be synthesized through a Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Methoxylation: The methoxy group can be introduced by reacting the compound with methanol in the presence of a base.
Fluorination: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable fluorinating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and environmentally friendly reagents.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-[(2,4-difluorophenyl)methoxy]-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
6-Chloro-7-[(2,4-difluorophenyl)methoxy]-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or UV absorption.
Mechanism of Action
The mechanism of action of 6-chloro-7-[(2,4-difluorophenyl)methoxy]-4-propyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-7-[(2,4-difluorophenyl)methoxy]-4-methylchromen-2-one: Similar structure but with a methyl group instead of a propyl group.
7-[(2,4-Difluorophenyl)methoxy]-4-propyl-2H-chromen-2-one: Lacks the chlorine atom at the 6-position.
6-Chloro-4-propyl-2H-chromen-2-one: Lacks the difluorophenylmethoxy group.
Uniqueness
6-Chloro-7-[(2,4-difluorophenyl)methoxy]-4-propyl-2H-chromen-2-one is unique due to the combination of its substituents, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
6-chloro-7-[(2,4-difluorophenyl)methoxy]-4-propylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF2O3/c1-2-3-11-6-19(23)25-17-9-18(15(20)8-14(11)17)24-10-12-4-5-13(21)7-16(12)22/h4-9H,2-3,10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFNKHATARMUPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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